7H-Imidazo[4,5-g][1,2,3]benzothiadiazole is a heterocyclic compound characterized by a fused ring system that integrates imidazole and benzothiadiazole moieties. This compound is notable for its potential applications in various fields, including organic electronics and medicinal chemistry. The molecular formula for 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole is CHNS, with a molecular weight of 176.20 g/mol. Its unique structure contributes to its diverse biological and chemical properties, making it a subject of interest in scientific research.
The synthesis of 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole can be accomplished through several methods:
These synthetic routes are optimized for yield and cost-effectiveness in industrial applications, often employing catalysts and specific reaction conditions to enhance efficiency.
The molecular structure of 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole can be described by the following data:
Property | Value |
---|---|
CAS Number | 19566-03-1 |
Molecular Formula | CHNS |
Molecular Weight | 176.20 g/mol |
IUPAC Name | 7H-imidazo[4,5-g][1,2,3]benzothiadiazole |
InChI | InChI=1S/C7H4N4S/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-2H,3H2 |
InChI Key | WLSHZGBDACCDLB-UHFFFAOYSA-N |
Canonical SMILES | C1N=C2C=CC3=C(C2=N1)SN=N3 |
This data illustrates the compound's complex structure and provides insight into its chemical behavior.
7H-Imidazo[4,5-g][1,2,3]benzothiadiazole undergoes various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions.
The mechanism of action for 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole is primarily associated with its interaction with specific molecular targets. This compound may inhibit certain enzymes or modulate receptor activity within biological systems. The precise pathways can vary based on the intended application and the biological context in which it is used.
The physical and chemical properties of 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole are critical for its applications:
These properties dictate how the compound behaves in various scientific contexts.
7H-Imidazo[4,5-g][1,2,3]benzothiadiazole has numerous applications across different scientific domains:
These applications highlight the versatility and significance of 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole in advancing both scientific research and practical technologies.
CAS No.: 13444-85-4
CAS No.: 24470-33-5
CAS No.: 29870-99-3
CAS No.: 1607439-32-6
CAS No.: 133894-35-6
CAS No.: 52711-91-8